O-(tert-Butyl)-N-methyl-D-allothreonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(tert-Butyl)-N-methyl-D-allothreonine is a synthetic amino acid derivative It is characterized by the presence of a tert-butyl group attached to the oxygen atom, a methyl group attached to the nitrogen atom, and the D-allothreonine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(tert-Butyl)-N-methyl-D-allothreonine typically involves the protection of the hydroxyl group of D-allothreonine with a tert-butyl group. This can be achieved using tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate . The methylation of the amino group can be carried out using methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
O-(tert-Butyl)-N-methyl-D-allothreonine can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl hydroperoxide.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide (TBHP) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of tert-butyl hydroperoxide.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
O-(tert-Butyl)-N-methyl-D-allothreonine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein engineering and peptide synthesis.
Medicine: Investigated for its potential therapeutic applications due to its unique structural properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of O-(tert-Butyl)-N-methyl-D-allothreonine involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards certain enzymes and receptors . The methyl group on the nitrogen atom can enhance the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl-L-serine: Another amino acid derivative with a tert-butyl group.
tert-Butylhydroquinone: A phenolic compound with antioxidant properties.
tert-Butyllithium: An organolithium compound used in organic synthesis.
Uniqueness
O-(tert-Butyl)-N-methyl-D-allothreonine is unique due to its combination of a tert-butyl group and a methylated amino group on the D-allothreonine backbone. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C9H19NO3 |
---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
(2R,3R)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
InChI |
InChI=1S/C9H19NO3/c1-6(13-9(2,3)4)7(10-5)8(11)12/h6-7,10H,1-5H3,(H,11,12)/t6-,7-/m1/s1 |
InChI-Schlüssel |
KYXQLWFONOUGLB-RNFRBKRXSA-N |
Isomerische SMILES |
C[C@H]([C@H](C(=O)O)NC)OC(C)(C)C |
Kanonische SMILES |
CC(C(C(=O)O)NC)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.